molecular formula C19H15N5OS B10992319 1-methyl-3-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

1-methyl-3-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10992319
M. Wt: 361.4 g/mol
InChI Key: WYOHMUITKYNYBX-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.

    Coupling Reactions: The pyrazole and thiazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-3-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15N5OS

Molecular Weight

361.4 g/mol

IUPAC Name

2-methyl-5-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H15N5OS/c1-24-17(10-15(23-24)13-6-3-2-4-7-13)18(25)22-19-21-16(12-26-19)14-8-5-9-20-11-14/h2-12H,1H3,(H,21,22,25)

InChI Key

WYOHMUITKYNYBX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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